molecular formula C9H12N4O2S B1397761 (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide CAS No. 1217487-01-8

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide

Cat. No.: B1397761
CAS No.: 1217487-01-8
M. Wt: 240.28 g/mol
InChI Key: WHGCNZSKZSFEPX-LURJTMIESA-N
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Description

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a thiazole ring, which is a sulfur and nitrogen-containing heterocycle. The presence of these rings contributes to the compound’s unique chemical properties and potential biological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating various biological pathways. For example, it has been shown to target PI3Kα and HDAC6, leading to dual-target inhibitory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide is unique due to its dual-target inhibitory activities, particularly against PI3Kα and HDAC6. This dual-target approach enhances its potential as a therapeutic agent, distinguishing it from other similar compounds .

Properties

IUPAC Name

(2S)-1-N-(1,3-thiazol-2-yl)pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c10-7(14)6-2-1-4-13(6)9(15)12-8-11-3-5-16-8/h3,5-6H,1-2,4H2,(H2,10,14)(H,11,12,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGCNZSKZSFEPX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=NC=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)NC2=NC=CS2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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